

onvansertib pharmacokinetic drug interaction potential

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Compound Focus: Onvansertib

CAS No.: 1034616-18-6

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Onvansertib Pharmacokinetic Profile

While comprehensive drug interaction profiles are not available, the table below summarizes key pharmacokinetic characteristics of **onvansertib** identified in the search results.

Parameter	Description / Value	Context / Evidence
Primary Mechanism	Selective, ATP-competitive Polo-like kinase 1 (PLK1) inhibitor [1] [2]	Well-established primary target; high selectivity (5,000-fold) over PLK2/3 [2].
Metabolic Pathways	Information not explicitly stated in search results.	Key Gap: Specific enzymes (e.g., CYP450 isoforms, UGTs) involved in metabolism are not detailed.
Transporters	Information not explicitly stated in search results.	Key Gap: Role of drug transporters (e.g., P-gp, BCRP) in disposition is unknown.
Key Drug Interaction Risk	Theoretical risk due to combination use. Demonstrated efficacy in clinical trials when combined with other agents [3] [4] [5].	Clinical relevance of pharmacokinetic vs. pharmacodynamic interactions needs investigation.

Experimental Strategies for Interaction Assessment

For researchers aiming to evaluate **onvansertib**'s drug interaction potential, here are methodologies based on general principles and techniques mentioned in the search results.

- **In Vitro Metabolism and Transporter Studies**

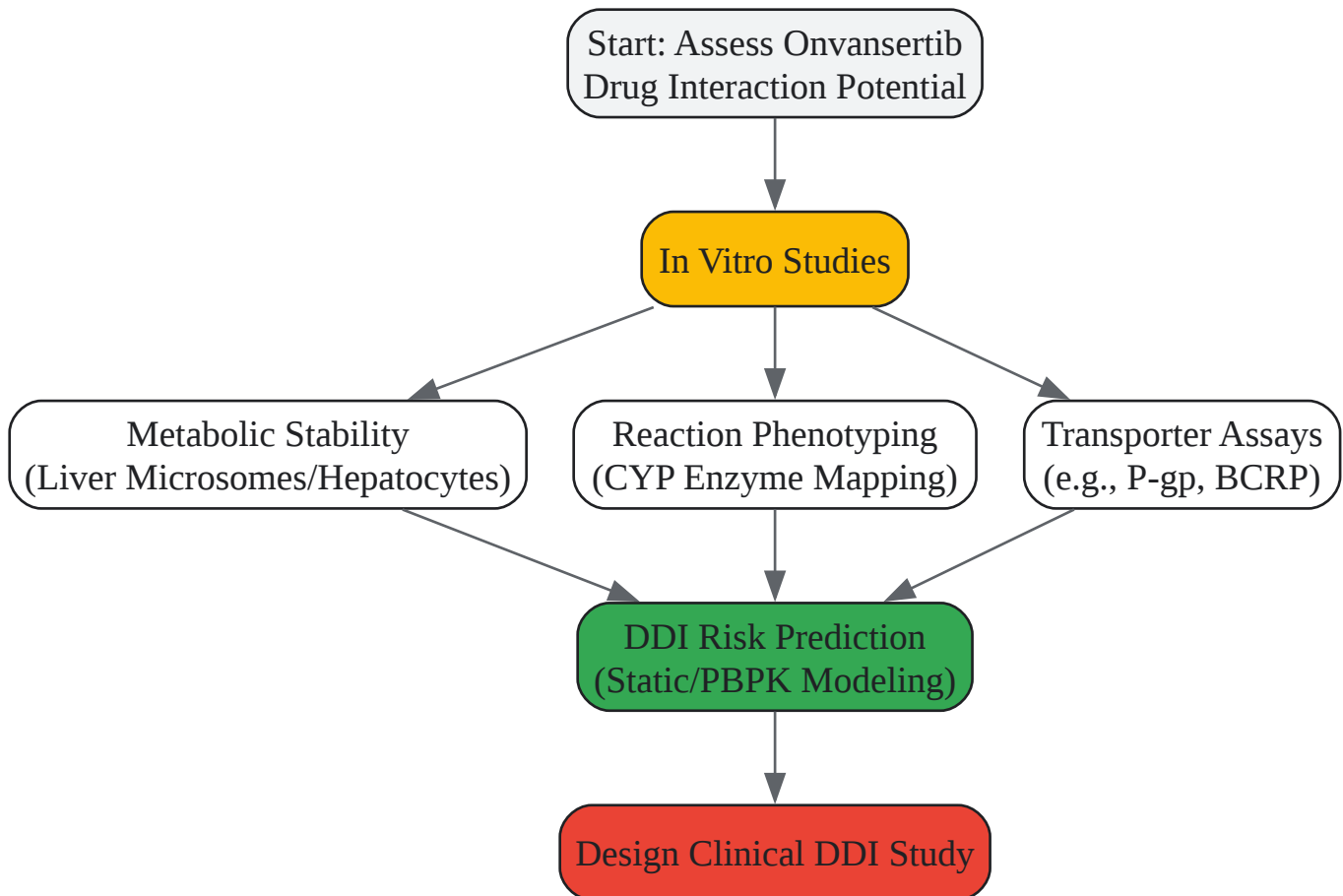
- **Metabolic Stability in Liver Microsomes:** As demonstrated in a study for a different PLK1 inhibitor, you can incubate **onvansertib** with human liver microsomes (HLM) or hepatocytes to determine its intrinsic clearance and identify major metabolites using UHPLC-Q-Orbitrap/HRMS [6].
- **Reaction Phenotyping:** Use specific chemical inhibitors or recombinant human CYP450 enzymes to identify which isoforms are responsible for **onvansertib**'s metabolism.
- **Transporter Assays:** Conduct cell-based uptake/efflux assays (e.g., using Caco-2 or transfected cells) to determine if **onvansertib** is a substrate or inhibitor of key transporters like P-glycoprotein (P-gp).

- **Drug-Drug Interaction (DDI) Risk Prediction**

- The data from in vitro studies can be used in mechanistic static models (e.g., basic $[I]/K_i$ analysis) or dynamic PBPK models to predict the likelihood of clinically significant interactions, guiding future clinical study design.

Workflow for Interaction Study

The diagram below outlines a systematic workflow for investigating **onvansertib**'s drug interaction potential.



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Key Considerations for Your Research

- **Focus on Clinical Combinations:** Given that **onvansertib** is being developed in combination with other drugs (e.g., FOLFIRI/bevacizumab, paclitaxel), prioritizing interaction studies with these specific agents is highly relevant [3] [4].
- **Utilize Validated Methods:** The UHPLC-MS/MS method described for another PLK1 inhibitor can serve as a reference for developing a robust bioanalytical method to quantify **onvansertib** and its metabolites in biological matrices [6].
- **Monitor Known Toxicity:** Be aware that neutropenia has been observed as a common adverse event in clinical trials [3]. Investigating interactions that might exacerbate this myelosuppression is crucial.

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